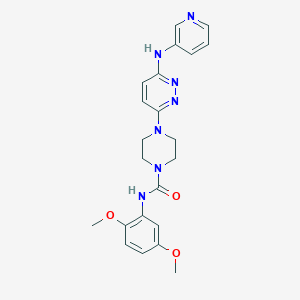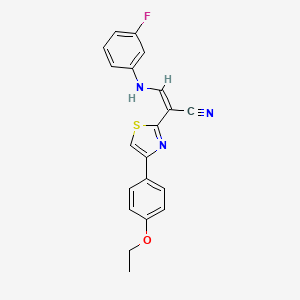
2-((4-氟苄基)硫代)-5-苯基-1-(对甲苯基)-1H-咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are known for their wide range of biological activities .
Molecular Structure Analysis
The compound seems to contain an imidazole ring, a phenyl group, a p-tolyl group, and a 4-fluorobenzyl group. These groups could potentially interact with each other and with other molecules in various ways .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the imidazole ring might participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学研究应用
药代动力学和局部应用
- 氟咪唑的药代动力学特征:Duchêne 等人 (1992 年) 的一项研究探讨了氟咪唑的药代动力学特征,氟咪唑是一种含有氟苯基和咪唑环的化合物,与目标结构类似。该研究检查了在正常和瘢痕皮肤中局部应用后的吸收和排泄。研究结果表明经皮吸收最小,吸收的化合物主要通过尿液排泄Duchêne 等人,1992 年。
药物代谢和排泄
- SB-649868 的分布和代谢:Renzulli 等人 (2011 年) 的研究重点是 SB-649868,它具有氟苯基结构。该研究详细阐述了其在人体中的代谢和排泄,提供了对含氟苯基化合物的药代动力学的见解。该研究发现,这些化合物主要通过粪便广泛代谢和排泄,突出了与这种结构相关的代谢途径Renzulli 等人,2011 年。
微生物代谢物对健康的影响
- 微生物产生的咪唑丙酸盐:Koh 等人 (2018 年) 的一项研究发现咪唑丙酸盐,这是一种由组氨酸微生物产生的代谢物,它影响胰岛素信号传导,并可能导致 2 型糖尿病的发病机制。这项研究强调了咪唑衍生物的生物活性和它们在代谢健康中的相关性Koh 等人,2018 年。
潜在治疗作用
- 咪唑衍生物作为治疗剂:咪唑环是目标化合物中的常见结构,经常因其在治疗应用中的潜力而受到研究。例如,Nebel 等人 (1981 年) 研究了基于咪唑的化合物 AR-L 115 BS 对急性心肌梗死患者的血流动力学效应,表明咪唑衍生物在心血管疾病中的治疗潜力Nebel 等人,1981 年。
作用机制
Mode of Action
Without specific knowledge of the compound’s primary target, the mode of action is difficult to determine. The presence of a fluorobenzyl group and an imidazole ring in the compound suggests potential interactions with aromatic amino acids in protein targets, possibly through pi stacking or hydrogen bonding .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may interact with pathways involving aromatic amino acids or pathways that are sensitive to changes in redox state .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s structure suggests it may be lipophilic, which could influence its absorption and distribution. The presence of a sulfur atom could also make the compound a substrate for phase II metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by oxidative conditions due to the presence of a sulfur atom .
安全和危害
未来方向
属性
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-17-7-13-21(14-8-17)26-22(19-5-3-2-4-6-19)15-25-23(26)27-16-18-9-11-20(24)12-10-18/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQXBAZDUDSLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

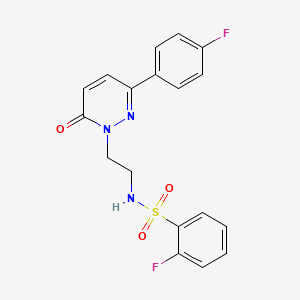

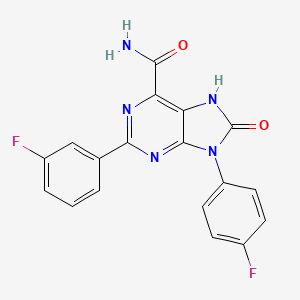

![7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2984914.png)
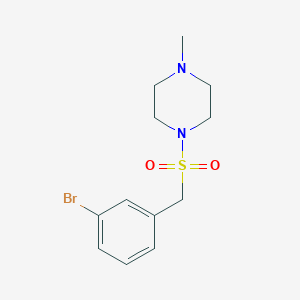
![Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2984917.png)
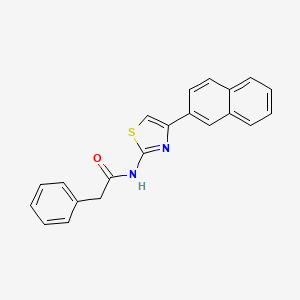
![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2984921.png)
![1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea](/img/structure/B2984923.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2984924.png)
![3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2984929.png)
